2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
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Overview
Description
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: Finally, the thioether intermediate is coupled with a tetrahydronaphthalene derivative using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of the benzimidazole moiety.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, making it a candidate for anticancer drug development.
Industry
Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood. it is believed to interact with various molecular targets through its benzimidazole core, which can bind to metal ions and proteins. This interaction can modulate enzymatic activity and disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide: Similar structure but lacks the tetrahydronaphthalene moiety.
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethanol: Similar structure but has an alcohol group instead of the amide linkage.
Uniqueness
The presence of the tetrahydronaphthalene moiety in 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide adds to its structural complexity and potential for unique interactions with biological targets, setting it apart from other benzimidazole derivatives.
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C21H23N3OS/c1-13-10-11-18-19(12-13)24-21(23-18)26-14(2)20(25)22-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,14,17H,5,7,9H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
UUGOZJOHEGMUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
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